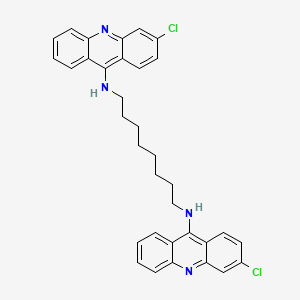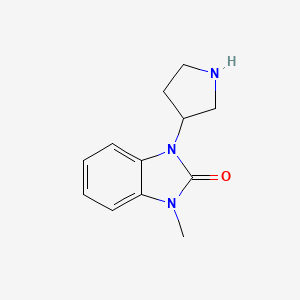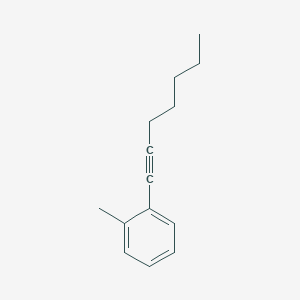
Benzene, 1-(1-heptynyl)-2-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, 1-(1-heptynyl)-2-methyl-: is an organic compound with the molecular formula C15H20 It is a derivative of benzene, where a heptynyl group and a methyl group are attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1-(1-heptynyl)-2-methyl- typically involves the alkylation of benzene with 1-heptyne. This reaction can be catalyzed by transition metals such as palladium or nickel. The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods: Industrial production of Benzene, 1-(1-heptynyl)-2-methyl- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts and solvents are chosen to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions:
Electrophilic Aromatic Substitution: Benzene, 1-(1-heptynyl)-2-methyl- can undergo electrophilic aromatic substitution reactions. Common reagents include halogens (Cl2, Br2) and acids (H2SO4, HNO3).
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a metal catalyst such as palladium on carbon (Pd/C).
Common Reagents and Conditions:
- Halogens (Cl2, Br2)
- Acids (H2SO4, HNO3)
- Oxidizing agents (KMnO4, CrO3)
- Reducing agents (H2, Pd/C)
Major Products:
- Halogenated derivatives
- Carboxylic acids
- Ketones
- Reduced alkenes or alkanes
Scientific Research Applications
Chemistry: Benzene, 1-(1-heptynyl)-2-methyl- is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical reactions .
Biology: In biological research, this compound can be used to study the effects of alkyl-substituted benzene derivatives on biological systems. It may serve as a model compound for understanding the interactions of similar molecules with biological targets .
Medicine: While not widely used in medicine, derivatives of Benzene, 1-(1-heptynyl)-2-methyl- could be explored for their potential pharmacological properties. Research may focus on their effects on cellular pathways and potential therapeutic applications .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity makes it suitable for creating polymers, resins, and other advanced materials .
Mechanism of Action
The mechanism of action of Benzene, 1-(1-heptynyl)-2-methyl- involves its interaction with molecular targets through electrophilic aromatic substitution and other reactions. The heptynyl group can participate in reactions that modify the benzene ring, leading to the formation of various derivatives. These reactions often involve the formation of cationic intermediates, which then undergo further transformations .
Comparison with Similar Compounds
- Benzene, 1-(1-heptynyl)-4-methyl-
- 1-Phenyl-1-heptyne
Comparison: Benzene, 1-(1-heptynyl)-2-methyl- is unique due to the position of the heptynyl and methyl groups on the benzene ring. This positional difference can significantly affect the compound’s reactivity and the types of reactions it undergoes. For example, the presence of the methyl group in the ortho position relative to the heptynyl group can influence the compound’s electrophilic aromatic substitution reactions, making it distinct from its para-substituted counterpart .
Properties
CAS No. |
64146-63-0 |
|---|---|
Molecular Formula |
C14H18 |
Molecular Weight |
186.29 g/mol |
IUPAC Name |
1-hept-1-ynyl-2-methylbenzene |
InChI |
InChI=1S/C14H18/c1-3-4-5-6-7-11-14-12-9-8-10-13(14)2/h8-10,12H,3-6H2,1-2H3 |
InChI Key |
KIRBDEGMAYAQNZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC#CC1=CC=CC=C1C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


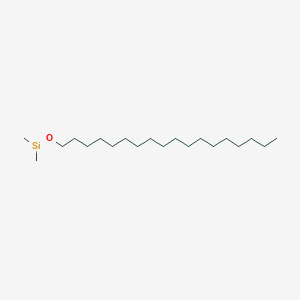

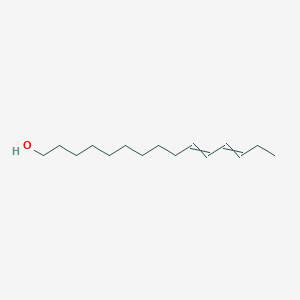
![[(2-Methylbutan-2-yl)sulfanyl]acetaldehyde](/img/structure/B14495595.png)
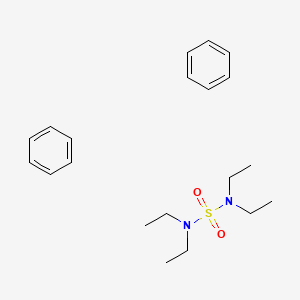
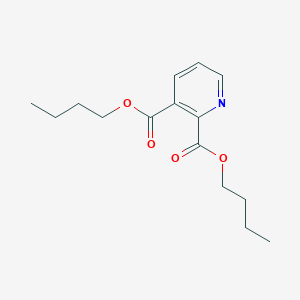
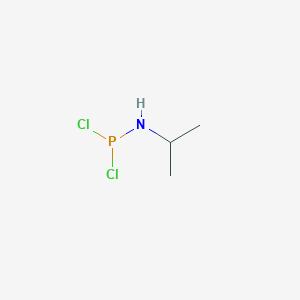
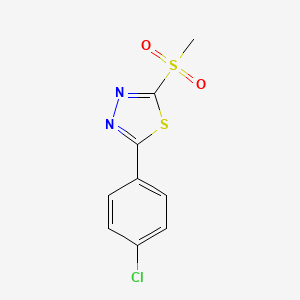


![1-[(2-Ethyl-5-nitrophenyl)methyl]pyrrolidine](/img/structure/B14495643.png)

